molecular formula C16H21N5OS B5787696 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine

1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine

Cat. No. B5787696
M. Wt: 331.4 g/mol
InChI Key: MHRKIGCVGIVURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine involves the activation of the angiotensin II type 1 receptor (AT1R). This leads to the inhibition of the renin-angiotensin-aldosterone system, which is involved in the regulation of blood pressure and fluid balance in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine can effectively lower blood pressure and improve cardiac function in animal models. It has also been shown to have neuroprotective effects in ischemic stroke models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine in lab experiments is its specificity for the AT1R. This allows for targeted research on the renin-angiotensin-aldosterone system. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.

Future Directions

Future research on 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine could focus on its potential therapeutic applications in humans. This may involve clinical trials to investigate its efficacy and safety in treating conditions such as hypertension and heart failure. Additionally, further studies could investigate its neuroprotective effects in stroke patients. Other future directions may involve the development of more specific and potent AT1R agonists or antagonists for use in research and clinical settings.
Conclusion:
In conclusion, 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a promising chemical compound with potential therapeutic applications. Its specificity for the AT1R makes it a valuable tool for investigating the renin-angiotensin-aldosterone system. Further research is needed to fully understand its mechanisms of action and potential benefits for human health.

Synthesis Methods

The synthesis of 1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine involves the reaction of piperidine with 3,4-dimethylphenyl isocyanate, followed by the addition of thioacetic acid and sodium azide. The resulting compound is then purified through column chromatography.

Scientific Research Applications

1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated as a potential treatment for conditions such as hypertension, heart failure, and ischemic stroke.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-12-6-7-14(10-13(12)2)21-16(17-18-19-21)23-11-15(22)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKIGCVGIVURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

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